octadecyl propanoate

概要

説明

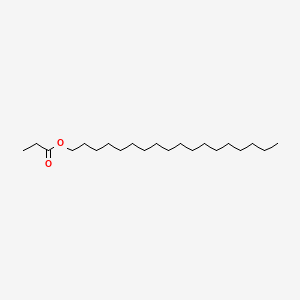

Octadecyl propanoate is an ester compound formed from the reaction between octadecanol (a long-chain fatty alcohol) and propanoic acid. This compound is known for its applications in various fields, including its use as an antioxidant in polymer stabilization and its potential antifungal properties.

準備方法

Synthetic Routes and Reaction Conditions

Octadecyl propanoate can be synthesized through the esterification reaction between octadecanol and propanoic acid. The reaction typically involves the use of a catalyst such as toluene-4-sulfonic acid and is carried out at elevated temperatures (around 80°C) for about an hour . Another method involves the use of 1-octyl-3-methylimidazolium tetrafluoroborate as a catalyst under similar conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous reactors and efficient separation techniques can enhance the production efficiency.

化学反応の分析

Types of Reactions

Octadecyl propanoate, like other esters, undergoes several types of chemical reactions, including:

Hydrolysis: This reaction can be catalyzed by either acids or bases, leading to the formation of octadecanol and propanoic acid.

Common Reagents and Conditions

Acidic Hydrolysis: Involves the use of strong acids like hydrochloric acid or sulfuric acid, typically at elevated temperatures.

Basic Hydrolysis (Saponification): Uses bases such as sodium hydroxide or potassium hydroxide, resulting in the formation of a carboxylate salt and an alcohol.

Major Products Formed

Hydrolysis: Produces octadecanol and propanoic acid.

Oxidation: Can yield octadecyl hydroperoxide and other oxidized products.

科学的研究の応用

Polymer Stabilization

Overview:

Octadecyl propanoate is primarily utilized as a stabilizer in various polymer applications. Its long hydrophobic tail enhances compatibility with polymers while reducing volatility compared to simpler phenolic antioxidants.

Mechanism of Action:

The compound acts as a primary antioxidant by terminating free radical chain reactions that lead to polymer degradation. This process involves hydrogen atom transfer or single electron transfer from the phenolic group to free radicals, thereby preventing further chain propagation.

Key Findings:

- Enhanced Stability: The incorporation of this compound into polymers significantly improves their oxidative stability, prolonging their useful life and maintaining material properties over time .

- Applications in Plastics: It is widely used in commodity plastics like polyethylene and polypropylene, contributing to the prevention of degradation during processing and use.

Food Packaging

Application in Food Safety:

this compound is incorporated into food packaging materials to enhance their stability and safety. Its antioxidant properties help maintain the integrity of packaging materials, preventing degradation that could compromise food safety.

Experimental Procedures:

- The compound is added during the manufacturing process of plastic used for food packaging.

- Studies indicate that its inclusion can significantly enhance the stability of food packaging materials.

Environmental Studies

Biodegradation Research:

Research has been conducted on the biodegradation behavior of this compound in various environments, including compost and soil. These studies aim to understand its environmental impact and the potential risks associated with its use as a polymer additive.

Key Outcomes:

- Degradation Pathways: The compound was found to undergo biotic degradation in waste compost and activated sludge systems, indicating its potential for environmental persistence .

- Metabolite Identification: Principal metabolites resulting from degradation processes were identified, providing insights into the environmental fate of this compound .

Case Studies

| Study Focus | Findings | Application |

|---|---|---|

| Polymer Stability | This compound enhances oxidative stability in polyethylene | Used in commodity plastics |

| Food Packaging | Improves material integrity and safety | Incorporated into food contact materials |

| Environmental Impact | Biodegradation pathways identified; potential environmental persistence noted | Evaluated in compost and soil studies |

作用機序

The mechanism of action of octadecyl propanoate involves its decomposition into active intermediates. For instance, during thermal oxidation, it decomposes into octadecyl hydroperoxide and 2,6-di-tert-butyl-4-propionylphenol, which further react to form other oxidation products . These intermediates can interact with molecular targets, such as fungal cell membranes, leading to their disruption and antifungal effects .

類似化合物との比較

Octadecyl propanoate can be compared with other similar compounds, such as:

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Another ester with similar antioxidant properties used in polymer stabilization.

Butylhydroxytoluene (BHT): A simpler phenolic antioxidant with higher volatility, making it less suitable for high-temperature applications compared to this compound.

Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A higher-performance antioxidant used when greater stability is required.

This compound stands out due to its lower volatility and better compatibility with polymers, making it a preferred choice for stabilizing plastics during high-temperature processing .

生物活性

Octadecyl propanoate, specifically octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (ODHP), is a compound derived from the culture broth of the soil bacterium Alcaligenes faecalis. This compound has garnered attention due to its notable biological activities, particularly its antifungal properties. This article delves into the biological activity of ODHP, presenting research findings, case studies, and data tables to illustrate its efficacy and potential applications.

Antifungal Activity

Recent studies have demonstrated that ODHP exhibits significant antifungal activity against various strains of fungi, particularly Candida albicans. A study optimized the formulation of ODHP into a nanosponge hydrogel (NS-HG), which enhanced its delivery and efficacy. The NS-HG formulation showed:

- In vitro antifungal activity : Higher than the standard fluconazole treatment.

- In vivo effectiveness : Improved wound healing, reduced inflammation, and increased survival rates in animal models compared to control groups .

Table 1: Antifungal Activity of ODHP Compared to Control

| Treatment | In Vitro Efficacy (Zone of Inhibition, mm) | In Vivo Efficacy (Wound Healing Rate, %) |

|---|---|---|

| ODHP-NS-HG | 25 | 85 |

| Fluconazole | 15 | 60 |

| Control | 0 | 30 |

The mechanism by which ODHP exerts its antifungal effects involves disrupting fungal cell membranes and inhibiting key metabolic pathways. The presence of the di-tert-butylphenol moiety is crucial for its biological activity, as it contributes to the compound's lipophilicity and ability to penetrate fungal cells .

Skin Permeability

The formulation of ODHP into a nanosponge hydrogel significantly increased skin permeability. Studies indicated that the permeability was enhanced by 1.5-fold compared to conventional treatments, suggesting that this method could be effective for topical applications in treating skin infections .

Study on Wound Healing

A pivotal study involved applying ODHP-NS-HG on wounds infected with Candida albicans in rat models. The results were promising:

- Wound Contraction : The treated group exhibited a contraction rate of 85% within two weeks.

- Histopathological Analysis : Increased collagen deposition was observed in treated wounds compared to controls, indicating enhanced healing processes .

Comparative Analysis with Other Compounds

In another investigation, ODHP was compared with other antifungal agents in terms of Minimum Inhibitory Concentration (MIC). The results highlighted ODHP's superior efficacy:

Table 2: MIC Values for Various Antifungal Agents Against Candida albicans

| Compound | MIC (mg/mL) |

|---|---|

| This compound | 12.5 |

| Fluconazole | 25 |

| Amphotericin B | 0.5 |

特性

IUPAC Name |

octadecyl propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXCAJNHPVBVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335835 | |

| Record name | Propanoic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-48-6 | |

| Record name | Propanoic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。